molecular formula C16H19N3O3 B2747984 7-methoxy-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2,3,5-tetrahydroindolizine-8-carboxamide CAS No. 2034375-27-2

7-methoxy-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2,3,5-tetrahydroindolizine-8-carboxamide

Cat. No.: B2747984
CAS No.: 2034375-27-2
M. Wt: 301.346
InChI Key: OVPBCZXMODXCFA-UHFFFAOYSA-N
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Description

7-methoxy-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2,3,5-tetrahydroindolizine-8-carboxamide is a complex organic compound that features a pyrrole ring, an indolizine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2,3,5-tetrahydroindolizine-8-carboxamide typically involves multiple steps. One common approach is the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2,3,5-tetrahydroindolizine-8-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogenated reagents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-methoxy-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2,3,5-tetrahydroindolizine-8-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methoxy-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2,3,5-tetrahydroindolizine-8-carboxamide is unique due to its combination of a pyrrole ring, an indolizine ring, and a carboxamide group

Properties

IUPAC Name

7-methoxy-5-oxo-N-(2-pyrrol-1-ylethyl)-2,3-dihydro-1H-indolizine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-22-13-11-14(20)19-9-4-5-12(19)15(13)16(21)17-6-10-18-7-2-3-8-18/h2-3,7-8,11H,4-6,9-10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPBCZXMODXCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N2CCCC2=C1C(=O)NCCN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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